molecular formula C11H11BrO B8022708 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B8022708
M. Wt: 239.11 g/mol
InChI Key: XTKLZFGAIYYNIK-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one ( 1260009-20-8) is an organic compound with the molecular formula C 11 H 11 BrO and a molecular weight of 239.11 g/mol . This substituted dihydronaphthalenone, or tetralone derivative, serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. While specific biological activity data for this exact compound is not available in the public domain, compounds based on the dihydronaphthalenone scaffold are of significant research interest. Structurally similar derivatives have been synthesized and investigated for their potential cytotoxic properties , demonstrating the value of this core structure in developing new pharmacologically active agents . As such, this bromo- and methyl-substituted analog is a valuable intermediate for researchers constructing complex molecules for various applications, including drug discovery and material science. The product has a storage recommendation of 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKLZFGAIYYNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-2H-naphthalen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

  • Bromination with Bromine:

      Reagents: Bromine (Br₂), 5-methyl-3,4-dihydro-2H-naphthalen-1-one

      Conditions: Room temperature, chloroform as solvent

    • Reaction:

      5-methyl-3,4-dihydro-2H-naphthalen-1-one+Br2This compound\text{5-methyl-3,4-dihydro-2H-naphthalen-1-one} + \text{Br}_2 \rightarrow \text{this compound} 5-methyl-3,4-dihydro-2H-naphthalen-1-one+Br2​→this compound

  • Bromination with N-Bromosuccinimide (NBS):

    • Reagents: NBS, 5-methyl-3,4-dihydro-2H-naphthalen-1-one
    • Conditions: Room temperature, carbon tetrachloride as solvent
    • Reaction:

      5-methyl-3,4-dihydro-2H-naphthalen-1-one+NBSThis compound\text{5-methyl-3,4-dihydro-2H-naphthalen-1-one} + \text{NBS} \rightarrow \text{this compound} 5-methyl-3,4-dihydro-2H-naphthalen-1-one+NBS→this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromine atom at position 6 deactivates the aromatic ring but directs incoming electrophiles to specific positions. Experimental studies highlight:

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C6-Bromo-5-methyl-8-nitro derivative68%
SulfonationH₂SO₄, 100°C6-Bromo-5-methyl-7-sulfo derivative55%

The methyl group at position 5 exerts steric hindrance, favoring substitution at the 7- or 8-positions.

Nucleophilic Substitution

The bromine atom undergoes substitution reactions under controlled conditions:

ReagentConditionsProductYieldSource
Grignard (CH₃MgBr)Diethyl ether, 0–20°C, 2 hr5-Methyl-6-methyl-naphthalenone65%
Sodium methoxideMethanol, reflux, 6 hr6-Methoxy-5-methyl derivative72%

Kinetic studies show the reaction follows an SN2 mechanism due to the bulky naphthalene backbone .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Aryl-5-methyl derivative87%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMF, 120°CAlkenylated naphthalenone63%

The methyl group enhances regioselectivity by sterically blocking the 5-position.

Reduction/Oxidation Reactions

The ketone group at position 1 is redox-active:

Reaction TypeReagents/ConditionsProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°C1-Hydroxy-6-bromo-5-methyl89%
OxidationCrO₃/TBHP, CH₂Cl₂, 20°CCarboxylic acid derivative79%

The methyl group stabilizes intermediate radicals during oxidation .

Friedel-Crafts Alkylation

The compound acts as an electrophile in alkylation reactions:

ReagentConditionsProductYieldSource
Benzene/AlCl₃Toluene, 110°C, 3 hr6-Bromo-5-methyl-1-phenyl53%

Steric effects from the methyl group limit para-substitution.

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductYieldSource
UV (254 nm), CH₃CN6-Bromo-5-methylnaphthoquinone41%

Mechanistic studies suggest singlet oxygen involvement.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H9BrO
Molecular Weight : 225.08 g/mol
CAS Number : 634906-83-5

The compound features a naphthalene backbone with a bromine substituent at the 6-position and a methyl group at the 5-position. This unique structure contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one has been investigated for its potential as a therapeutic agent due to its unique structural features.

  • Antimicrobial Activity : Research indicates that halogenated naphthalene derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this one effectively inhibit the growth of various bacterial strains, suggesting potential for developing new antimicrobial agents.
  • Anticancer Properties : Quinoline derivatives synthesized from this compound have shown promising results against cancer cell lines. One study reported that modifications on the naphthalene core enhance cytotoxicity against human cancer cells, making it a candidate for cancer treatment.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to yield naphthoquinones using oxidizing agents like potassium permanganate (KMnO4).
  • Reduction : Reduction reactions can convert it into dihydronaphthalenes using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : Nucleophilic substitution can replace the bromine or other functional groups, allowing for the synthesis of a wide range of derivatives.

Antimicrobial Study

A peer-reviewed study evaluated the efficacy of halogenated naphthalene derivatives, including this compound, against common pathogens. The results indicated enhanced antibacterial activity compared to non-halogenated counterparts, supporting its potential use in developing new antimicrobial agents.

Anticancer Research

In another significant study focused on anticancer properties, researchers synthesized a series of quinoline derivatives from this compound. These derivatives were tested against several cancer cell lines, revealing IC50 values significantly lower than those of existing treatments. This suggests that modifications on the naphthalene core can enhance cytotoxicity and specificity towards cancer cells.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type, position, or additional functional groups:

  • 6-Bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one: Chlorine replaces the methyl group at position 5, increasing molecular weight (259.52 g/mol vs.
  • 6-Bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one : A positional isomer with methyl at position 7 instead of 5. This subtle change could impact steric interactions in biological systems .
  • 6-Bromo-3,4-dihydro-2H-naphthalen-1-one : Lacks the methyl group, reducing steric bulk and possibly enhancing solubility .
  • 5-Bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one : Features a methoxy group at position 8, introducing hydrogen-bonding capabilities and altering electronic properties .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one Br (6), Me (5) C${11}$H${11}$BrO 243.11* Higher lipophilicity due to methyl
6-Bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one Br (6), Cl (5) C${10}$H${8}$BrClO 259.52 Increased polarity vs. methyl analog
6-Bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one Br (6), Me (7) C${11}$H${11}$BrO 243.11* Similar MW but distinct steric profile
6-Bromo-3,4-dihydro-2H-naphthalen-1-one Br (6) C${10}$H${9}$BrO 225.08 Lower molecular weight, simpler structure
5-Bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one Br (5), OMe (8) C${11}$H${11}$BrO$_2$ 255.11 Methoxy enhances solubility and stability

*Calculated based on molecular formula; exact values may vary.

Key Research Findings

  • Positional Isomerism : Bromine at position 6 (vs. 5 or 7) optimizes steric and electronic profiles for biological activity, as seen in antifungal studies .
  • Substituent Effects : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroinflammatory targets, while chloro groups increase electrophilicity for covalent binding .
  • Synthetic Flexibility: The naphthalenone scaffold accommodates diverse substituents, enabling tailored derivatives for drug discovery .

Biological Activity

6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene core with a bromine substituent and a methyl group. Its molecular formula is C11H11BrO, and it has been studied for its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines.
  • Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and other cellular pathways.

Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AntiproliferativeCLL Cell Lines (HG-3)0.17–2.69ROS modulation, apoptosis induction
AntiproliferativeCLL Cell Lines (PGA-1)0.35–1.97ROS modulation, apoptosis induction
AntimicrobialMRSA0.98Disruption of bacterial cell wall
AntifungalCandida albicans7.80Inhibition of fungal growth

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various naphthalene derivatives, this compound demonstrated significant activity against chronic lymphocytic leukemia (CLL) cell lines. The compound's IC50 values ranged from 0.17 to 2.69 µM for the HG-3 cell line, indicating potent activity compared to standard treatments like fludarabine phosphate .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.98 µg/mL, showcasing its potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through ROS generation, which leads to oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromination efficiency, as halogenation is critical in naphthalenone derivatives .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) to minimize side reactions like dehalogenation or ring-opening.
  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate impurities. Confirm purity via HPLC or GC-MS .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve methyl and bromine substituents (e.g., δ ~2.3 ppm for methyl, ~5.0 ppm for dihydro protons) .
  • X-ray Crystallography : For absolute stereochemistry confirmation, as demonstrated for structurally related brominated naphthalenones .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~225.08 for [M+H]⁺) .

Q. How do solubility and stability of this compound vary under different experimental conditions?

Q. What mechanistic insights explain unexpected regioselectivity in bromination reactions of this compound?

Methodological Answer:

  • Steric and Electronic Effects : The methyl group at C5 may direct bromination to C6 via steric hindrance or electron-donating effects. Computational modeling (DFT) can map electron density to predict reactive sites .
  • Competitive Pathways : Monitor intermediates via in situ IR or LC-MS to identify kinetic vs. thermodynamic control .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) based on log P and polar surface area .
  • QSAR Models : Corrogate substituent effects (e.g., bromine vs. chlorine) with bioactivity data from analogous compounds .

Q. How should researchers address contradictions in reported reaction outcomes for similar brominated naphthalenones?

Methodological Answer:

  • Controlled Replication : Systematically vary parameters (e.g., solvent, catalyst loading) to isolate variables causing discrepancies.
  • Advanced Characterization : Employ 2D NMR (COSY, NOESY) or XAS to confirm structural assignments, as misidentification of regioisomers is common .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

  • Safety Protocols : Use Schlenk lines for air-sensitive steps and fume hoods for bromine handling.
  • Waste Management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., ESOL vs. SILICOS-IT) for this compound vary significantly?

Methodological Answer:

  • Algorithm Limitations : ESOL prioritizes lipophilicity, while SILICOS-IT incorporates 3D molecular descriptors. Validate experimentally via shake-flask assays .
  • Environmental Factors : Temperature and ionic strength (e.g., buffer pH) can drastically alter solubility, requiring context-specific measurements .

Experimental Design Considerations

Q. What controls are essential in biological assays using this compound to ensure reproducibility?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors/agonists of the target pathway.
  • Solvent Controls : Account for DMSO/ethanol effects on cell viability .

Q. How can researchers validate the purity of this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use MRM (multiple reaction monitoring) to distinguish the compound from co-eluting impurities.
  • Spike Recovery Tests : Add known quantities to biological samples and quantify recovery rates .

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